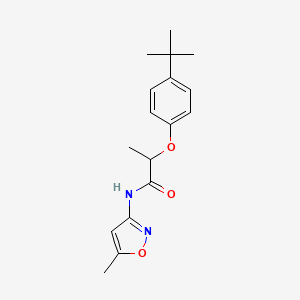
2-(4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)butanamide
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)butanamide, also known as 4F-ADB, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a designer drug, which means it is created in a laboratory to mimic the effects of natural cannabinoids found in cannabis plants. Although 4F-ADB has not been approved for any medical use, it is frequently used recreationally and has been linked to several adverse health effects.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)butanamide is similar to that of natural cannabinoids, such as THC. When consumed, this compound binds to cannabinoid receptors in the brain, which triggers a series of chemical reactions that result in the psychoactive effects of the compound. Specifically, this compound binds to CB1 receptors, which are primarily located in the brain and are responsible for the cognitive and psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of natural cannabinoids. When consumed, this compound can cause a range of effects, including euphoria, relaxation, altered perception, and increased appetite. However, this compound has been linked to several adverse health effects, including seizures, respiratory depression, and even death.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)butanamide has several advantages for use in laboratory experiments. It is a potent psychoactive compound that can be used to study the effects of cannabinoids on the brain and behavior. Additionally, because this compound is a synthetic compound, it can be produced in large quantities, making it easier to obtain for research purposes. However, there are also several limitations to using this compound in laboratory experiments. Because it is a designer drug, there is limited information available on its safety and potential health effects. Additionally, the use of this compound in laboratory experiments is highly regulated, and researchers must obtain the necessary permits and approvals before conducting studies.
Zukünftige Richtungen
There are several future directions for research on 2-(4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)butanamide. One area of interest is the potential therapeutic applications of the compound. Researchers are investigating whether this compound could be used to treat conditions such as chronic pain, anxiety, and depression. Additionally, researchers are studying the long-term effects of this compound use on the brain and behavior, as well as the potential risks associated with its use. Finally, researchers are exploring new synthesis methods for this compound that could improve its safety and efficacy for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-(1-propyl-4-piperidinyl)butanamide has been the subject of several scientific studies, with researchers investigating its chemical properties, mechanism of action, and potential therapeutic applications. One study found that this compound has a high affinity for cannabinoid receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. This suggests that this compound could be used to treat conditions such as chronic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-3-11-21-12-9-15(10-13-21)20-18(22)17(4-2)23-16-7-5-14(19)6-8-16/h5-8,15,17H,3-4,9-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUQGAKYVCBKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C(CC)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4432940.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B4432943.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,6-difluorobenzamide](/img/structure/B4432966.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3,3-dimethylbutanamide](/img/structure/B4432976.png)

![N-[1-(4-methylphenyl)ethyl]nicotinamide](/img/structure/B4432985.png)
![1-(4-fluorophenyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432988.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4432992.png)


![5-bromo-2-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4433018.png)
![2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4433032.png)
